ZD8321
Overview
Description
ZD-8321 is a small molecule drug that acts as an inhibitor of human neutrophil elastase, a serine protease enzyme involved in the inflammatory response. This compound was initially developed by AstraZeneca PLC for potential therapeutic applications in respiratory diseases, including chronic obstructive pulmonary disease and acute lung injury .
Preparation Methods
The synthesis of ZD-8321 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically includes the following steps:
Chemical Reactions Analysis
ZD-8321 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: ZD-8321 can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Hydrolysis: The compound can undergo hydrolysis, breaking down into smaller components in the presence of water or acidic/basic conditions
Scientific Research Applications
Chemistry: The compound is used as a model inhibitor in studies related to enzyme inhibition and reaction mechanisms.
Biology: ZD-8321 is employed in research involving the regulation of neutrophil elastase activity, which is crucial in understanding inflammatory responses.
Medicine: The compound has been investigated for its therapeutic potential in treating respiratory diseases, such as chronic obstructive pulmonary disease and acute lung injury.
Industry: ZD-8321 is used in the development of new drugs and therapeutic agents targeting inflammatory pathways .
Mechanism of Action
ZD-8321 exerts its effects by inhibiting the activity of human neutrophil elastase. The compound binds to the active site of the enzyme, preventing it from cleaving its natural substrates. This inhibition reduces the inflammatory response and tissue damage associated with excessive elastase activity. The molecular targets and pathways involved include the regulation of elastase activity and the modulation of inflammatory signaling pathways .
Comparison with Similar Compounds
ZD-8321 is compared with other similar compounds, such as ONO-5046, MR-889, L-694,458, CE-1037, GW-311616, TEI-8362, ONO-6818, AE-3763, FK-706, and ICI-200,880. These compounds also act as inhibitors of human neutrophil elastase but differ in their chemical structures, potency, and specific applications. ZD-8321 is unique due to its specific binding affinity and inhibitory activity, making it a valuable tool in research and therapeutic development .
Properties
IUPAC Name |
methyl N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28F3N3O5/c1-9(2)12(14(25)18(19,20)21)22-15(26)11-7-6-8-24(11)16(27)13(10(3)4)23-17(28)29-5/h9-13H,6-8H2,1-5H3,(H,22,26)(H,23,28)/t11-,12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLBZJKJNAYAFU-AVGNSLFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)C(F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28F3N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182073-77-4 | |
Record name | ZD-8321 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182073774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZD-8321 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7FIA2S66D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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